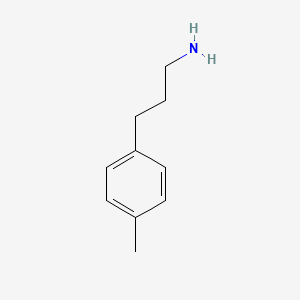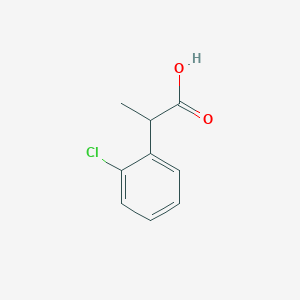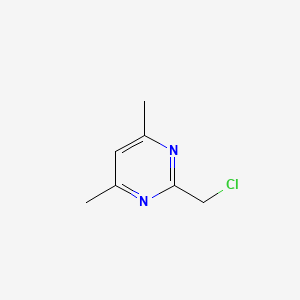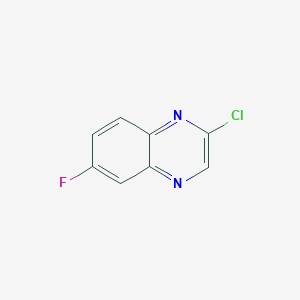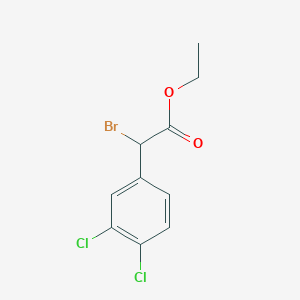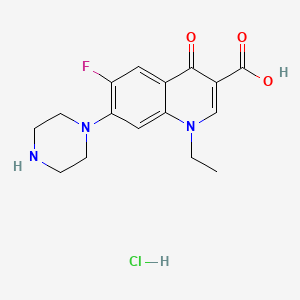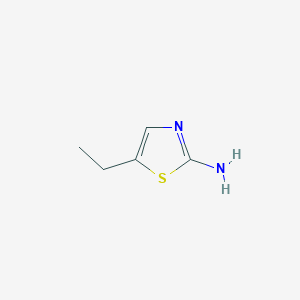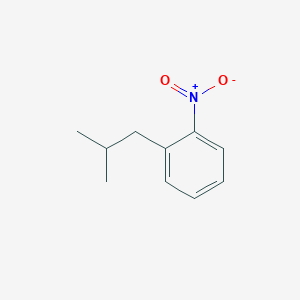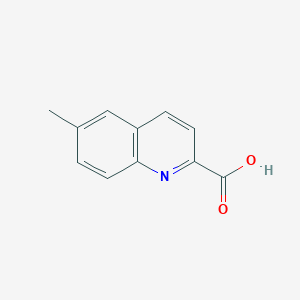
6-Methylquinoline-2-carboxylic acid
Overview
Description
6-Methylquinoline-2-carboxylic acid (6MQC) is an important organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of quinoline and is commonly used as a reagent in organic synthesis. 6MQC has been studied extensively over the past few decades, and its properties and potential uses have been explored in numerous scientific studies.
Scientific Research Applications
Hydrogen Bonded Supramolecular Framework
Studies have explored the weak interactions between organic bases like 2-methylquinoline and carboxylic acid derivatives, shedding light on the role of 2-methylquinoline in binding with these derivatives. Research has shown that these interactions are key in forming 1D-3D frameworks, highlighting the potential of 6-methylquinoline-2-carboxylic acid in structural chemistry and materials science (Jin et al., 2012).
Novel Antibacterial Agents
A study on novel 5-amino-6-methylquinoline carboxylic acid demonstrated its utility in creating new quinolone antibacterial agents. These compounds, synthesized from various amines, have shown activity comparable to ciprofloxacin, a well-known antibiotic. This indicates the potential of 6-methylquinoline-2-carboxylic acid derivatives in developing new antibacterial drugs (Hong, Kim & Kim, 1997).
Catalytic Oxidation Processes
Research on Pd(II) complexes derived from 2,6-pyridinedicarboxylic acids has shown the ability to catalyze the regioselective aerobic oxidation of substituted 8-methylquinolines, leading to the production of 8-quinolylmethyl acetates. This study showcases the catalytic potential of 6-methylquinoline-2-carboxylic acid in organic synthesis and industrial applications (Zhang et al., 2008).
Photolysis in Aqueous Systems
The photodegradation of quinolinecarboxylic herbicides in aqueous solutions under different irradiation wavelengths was studied, revealing the pathways and conditions under which these compounds degrade. This research is crucial for understanding the environmental impact and degradation processes of quinoline derivatives, including 6-methylquinoline-2-carboxylic acid (Pinna & Pusino, 2012).
properties
IUPAC Name |
6-methylquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-4-9-8(6-7)3-5-10(12-9)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEQJEGNZGMHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496183 | |
| Record name | 6-Methylquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinoline-2-carboxylic acid | |
CAS RN |
15733-84-3 | |
| Record name | 6-Methylquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-methylquinoline-2-carboxylic acid affect echinomycin production in Streptomyces echinatus?
A: 6-methylquinoline-2-carboxylic acid acts as an analog of quinoxaline-2-carboxylic acid, the natural precursor for echinomycin's chromophore. When added to Streptomyces echinatus cultures, this compound is incorporated into the antibiotic's structure, resulting in the production of novel echinomycin derivatives. [, ] These derivatives contain either one or two 6-methylquinoline-2-carbonyl chromophores, replacing the natural quinoxaline-2-carbonyl groups. [] Interestingly, the bis-substituted derivative (with two 6-methylquinoline groups) can be separated into two distinct components, one of which appears to be biologically inactive and structurally similar to triostin, a known precursor of echinomycin. [] This suggests that 6-methylquinoline-2-carboxylic acid can interfere with the natural biosynthetic pathway of echinomycin, leading to the formation of alternative products.
Q2: What is the significance of using protoplasts and resting cells in studying the effects of 6-methylquinoline-2-carboxylic acid on echinomycin biosynthesis?
A: Utilizing protoplasts and resting cells offers a unique advantage in dissecting the biosynthetic pathway of echinomycin. Unlike actively growing cultures, these cellular systems have reduced metabolic activity and limited cell wall barriers. [] This allows for more direct manipulation and observation of precursor uptake and incorporation into the antibiotic molecule. For instance, researchers demonstrated that 6-methylquinoline-2-carboxylic acid, when supplied to protoplast suspensions along with radiolabeled precursors like L-[U-14C]serine, L-[U-14C]valine, or DL-[benzene ring-U-14C]tryptophan, led to the preferential synthesis of biologically active bis-substituted echinomycin derivatives. [] This approach helped confirm that the exogenous 6-methylquinoline-2-carboxylic acid was indeed integrated into the final antibiotic structure.
Q3: Beyond 6-methylquinoline-2-carboxylic acid, were other analogs tested for their impact on echinomycin production, and what can be concluded from these findings?
A: The research explored the effects of several other aromatic carboxylic acids on echinomycin biosynthesis, including quinoline-2-carboxylic acid, 7-chloroquinoxaline-2-carboxylic acid, thieno[3,2-b]pyridine-5-carboxylic acid, and others. [, ] The findings revealed varying responses: some analogs stimulated echinomycin production, some inhibited it, and others led to the biosynthesis of novel echinomycin analogs. [, ] For example, 7-chloroquinoxaline-2-carboxylic acid, thieno[3,2-b]pyridine-5-carboxylic acid, and 6-methylquinoline-2-carboxylic acid all resulted in the production of new, biologically active echinomycin derivatives. [] This highlights the potential of using structural analogs of quinoxaline-2-carboxylic acid as tools to manipulate and potentially enhance the production of echinomycin and its derivatives with potentially altered biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


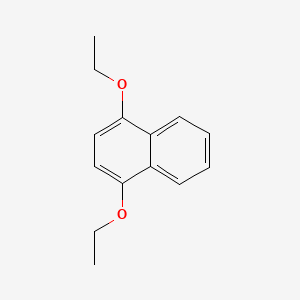
![Furo[2,3-b]pyridin-3(2H)-one](/img/structure/B1590133.png)
